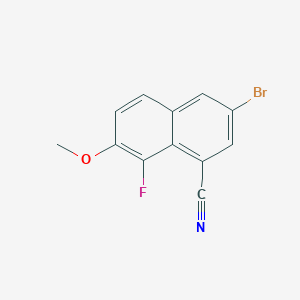
3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile: is a chemical compound with the molecular formula C12H7BrFNO and a molecular weight of 280.09 g/mol . It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a naphthalene ring, along with a nitrile group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile typically involves multi-step organic reactions. One common method includes the bromination of 8-fluoro-7-methoxy-1-naphthonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthoic acids or aldehydes.
Reduction: Formation of naphthylamines.
Scientific Research Applications
Chemistry: 3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated naphthalenes on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its derivatives are screened for biological activity against various diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for creating materials with specific characteristics .
Mechanism of Action
The mechanism of action of 3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity to these targets, leading to specific biological effects. The methoxy group can undergo metabolic transformations, further influencing its activity .
Comparison with Similar Compounds
3-Bromo-8-fluoro-1-naphthonitrile: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
8-Fluoro-7-methoxy-1-naphthonitrile: Lacks the bromine atom, affecting its substitution reactions and binding affinity.
3-Bromo-7-methoxy-1-naphthonitrile: Lacks the fluorine atom, influencing its electronic properties and reactivity.
Uniqueness: 3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile is unique due to the combination of bromine, fluorine, and methoxy groups on the naphthalene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
858946-63-1 |
|---|---|
Molecular Formula |
C12H7BrFNO |
Molecular Weight |
280.09 g/mol |
IUPAC Name |
3-bromo-8-fluoro-7-methoxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7BrFNO/c1-16-10-3-2-7-4-9(13)5-8(6-15)11(7)12(10)14/h2-5H,1H3 |
InChI Key |
KEJRCBCNOOIDJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C(C=C2C=C1)Br)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





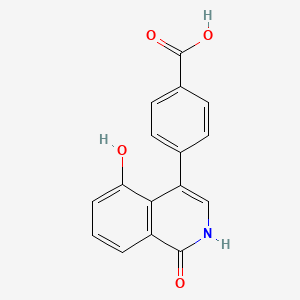

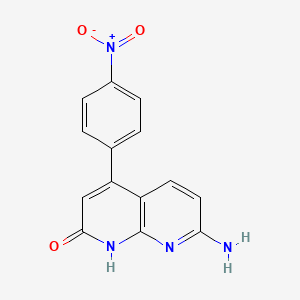
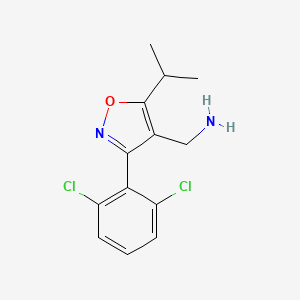
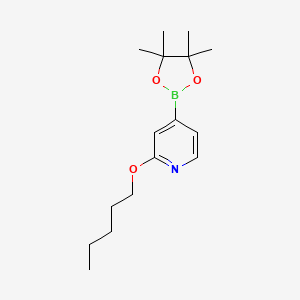
![4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841997.png)
![Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-](/img/structure/B11841998.png)
![1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid](/img/structure/B11842004.png)

![Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842017.png)

